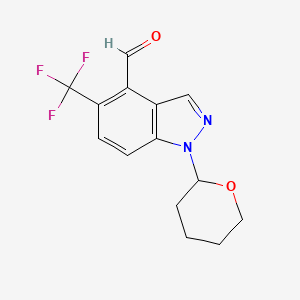![molecular formula C21H33N3O B14778076 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14778076.png)
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its intricate structure, which includes a piperidine ring, a benzyl group, and a cyclopropyl moiety. It is often studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a base.
Attachment of the Cyclopropyl Moiety: The cyclopropyl group is added through a cyclopropanation reaction, which can be catalyzed by transition metals.
Final Coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels by inhibiting enzymes such as acetylcholinesterase, thereby increasing the concentration of neurotransmitters like acetylcholine in the brain. This action can help improve cognitive function and alleviate symptoms of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.
Uniqueness
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide is unique due to its specific structural features, such as the cyclopropyl moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can potentially lead to improved efficacy and reduced side effects in therapeutic applications.
Propiedades
Fórmula molecular |
C21H33N3O |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(19-8-9-19)15-18-10-12-23(13-11-18)14-17-6-4-3-5-7-17/h3-7,16,18-20H,8-15,22H2,1-2H3 |
Clave InChI |
RUDMWZDUFOFUPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


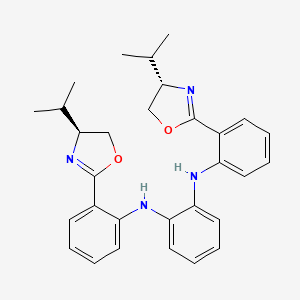
![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)



![2-amino-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14778015.png)
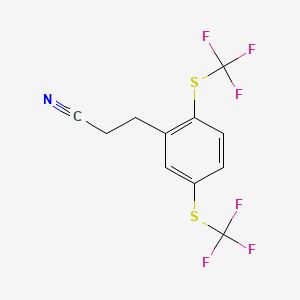

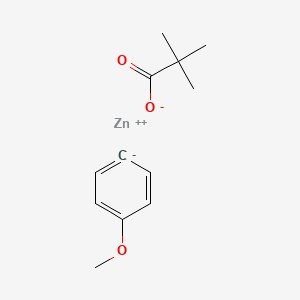

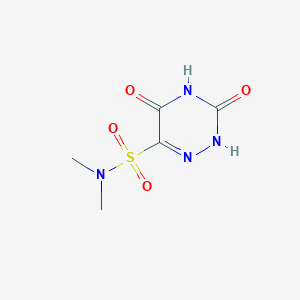
![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)

